molecular formula C17H17BrClNO2 B4555423 2-(4-bromo-2-chlorophenoxy)-N-(3-phenylpropyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(3-phenylpropyl)acetamide

Cat. No.: B4555423
M. Wt: 382.7 g/mol
InChI Key: NPJFSZWNOGHBHL-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C17H17BrClNO2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.01312 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bond Analysis

Research into compounds structurally related to "2-(4-bromo-2-chlorophenoxy)-N-(3-phenylpropyl)acetamide" has focused on understanding their crystal structures and the role of hydrogen bonding in supramolecular assembly. Hazra et al. (2014) analyzed the crystal packing of related chloro- and bromo-phenyl derivatives, highlighting the importance of weak C–H···Cl/Br interactions in forming three-dimensional architectures. This study provides insights into how specific halogenated interactions can influence the structural assembly of complex molecules (Hazra et al., 2014).

Anticancer Activity

Another area of application is the investigation into the anticancer properties of structurally similar compounds. Sharma et al. (2018) synthesized a compound and performed a molecular docking analysis, suggesting its potential as an anticancer drug targeting the VEGFr receptor. This work demonstrates the utility of related compounds in designing drugs with specific molecular targets (Sharma et al., 2018).

Potential as Pesticides

Research on derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, a class to which the queried compound is related, has explored their use as potential pesticides. Olszewska et al. (2008) characterized new derivatives, highlighting their applicability in the field of agriculture. This shows the compound's relevance in developing new, more effective pesticides (Olszewska et al., 2008).

Enantioselective Synthesis

The enantioselective synthesis of compounds for pharmaceutical applications is another significant area. Lund et al. (2016) reported on the highly enantioselective synthesis of building blocks for the β-blocker atenolol, using related compounds. This research underlines the importance of chirality in drug development and the role of such compounds in synthesizing enantiomerically pure pharmaceuticals (Lund et al., 2016).

Molecular Docking and Pharmacological Applications

The molecular docking and pharmacological evaluation of acetamide derivatives, including those similar to the queried compound, have been extensively studied. For example, Al-Ostoot et al. (2020) synthesized an indole acetamide and confirmed its anti-inflammatory activity through in silico modeling, demonstrating the compound's potential in drug design for treating inflammation (Al-Ostoot et al., 2020).

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO2/c18-14-8-9-16(15(19)11-14)22-12-17(21)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFSZWNOGHBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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